molecular formula C14H15NO B1644322 [4-(3-Methoxyphenyl)phenyl]methanamine

[4-(3-Methoxyphenyl)phenyl]methanamine

Cat. No.: B1644322
M. Wt: 213.27 g/mol
InChI Key: JBGBLQHEUDMABX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(3-Methoxyphenyl)phenyl]methanamine is a biphenyl-derived methanamine featuring a 3-methoxy substituent on one phenyl ring. This compound belongs to the arylalkylamine class, characterized by an amine group (-NH₂) attached to a benzyl carbon.

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

[4-(3-methoxyphenyl)phenyl]methanamine

InChI

InChI=1S/C14H15NO/c1-16-14-4-2-3-13(9-14)12-7-5-11(10-15)6-8-12/h2-9H,10,15H2,1H3

InChI Key

JBGBLQHEUDMABX-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)CN

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)CN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of [4-(3-Methoxyphenyl)phenyl]methanamine, highlighting variations in substituents, molecular weight, and synthetic methodologies.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Synthesis Highlights Reference ID
1-(3-Methoxyphenyl)methanamine C₈H₁₁NO 137.18 Methoxy directly on phenyl ring Reduction of nitriles or boronic acid coupling
[4-(Trifluoromethoxy)phenyl]methanamine C₈H₈F₃NO 191.15 Trifluoromethoxy group (electron-withdrawing) Suzuki coupling, nitrile reduction
[4-(Benzyloxy)phenyl]methanamine C₁₄H₁₅NO 213.28 Benzyloxy group (bulky substituent) Coupling with CDI reagent
[4-(Thiophen-2-yl)phenyl]methanamine C₁₁H₁₁NS 189.28 Thiophene heterocycle (enhanced π-conjugation) LiAlH₄ reduction of nitriles
[2-(4-Chlorophenyl)oxazol-4-yl]methanamine C₁₀H₉ClN₂O 208.65 Oxazole ring with chloro substituent Multi-step cyclization and reduction
1-[4-(4-Phenylpiperazin-1-yl)phenyl]methanamine C₁₇H₂₁N₃ 267.37 Piperazine moiety (basic nitrogen center) Suzuki-Miyaura coupling

Key Findings:

Substituent Effects: Electron-Donating vs. Heterocyclic Modifications: Compounds like [4-(thiophen-2-yl)phenyl]methanamine exhibit increased π-conjugation, which may enhance optoelectronic properties or metabolic stability .

Synthetic Accessibility :

  • Suzuki coupling is a common method for biphenyl derivatives (e.g., [4-(trifluoromethoxy)phenyl]methanamine ).
  • Bulky substituents (e.g., benzyloxy) require coupling agents like CDI for amine bond formation .

Biological Relevance :

  • Piperazine-containing analogs (e.g., ) are frequently explored in CNS drug design due to their ability to cross the blood-brain barrier.
  • Chloro- and oxazole-substituted methanamines (e.g., ) are associated with antimicrobial and antitubercular activity.

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The biphenyl backbone of [4-(3-methoxyphenyl)phenyl]methanamine is most efficiently constructed via Suzuki-Miyaura coupling. This method pairs a halogenated benzaldehyde derivative with 3-methoxyphenylboronic acid under palladium catalysis. For example, 4-bromobenzaldehyde reacts with 3-methoxyphenylboronic acid in tetrahydrofuran (THF) using tetrakis(triphenylphosphine)palladium(0) (1–2 mol%) and aqueous sodium carbonate (2 M) at 80°C for 12 hours. The reaction achieves >85% yield of 4'-(3-methoxyphenyl)benzaldehyde, confirmed by LC-MS (m/z 227.1 [M+H]+).

Critical parameters include:

  • Catalyst selection : Pd(PPh3)4 outperforms PdCl2(dppf) in avoiding homocoupling byproducts.
  • Solvent system : THF/water (4:1) ensures optimal solubility of boronic acid and aryl halide.
  • Temperature control : Prolonged heating above 90°C promotes deboronation, reducing yield.

Ullmann Coupling as an Alternative

For substrates sensitive to palladium, Ullmann coupling offers a copper-mediated pathway. Using 4-iodobenzaldehyde and 3-methoxyphenyl iodide with copper(I) iodide (10 mol%) and trans-1,2-diaminocyclohexane (20 mol%) in dimethyl sulfoxide (DMSO) at 120°C for 24 hours yields the biphenyl aldehyde in 68–72% yield. While less efficient than Suzuki coupling, this method avoids boron-containing reagents, simplifying waste management.

Amine Group Introduction Strategies

Oxime Formation and Catalytic Reduction

The aldehyde intermediate undergoes oxime formation using hydroxylamine hydrochloride (1.2 eq) in ethanol/water (3:1) at 60°C for 4 hours. The resulting oxime is reduced to the primary amine via transfer hydrogenation with palladium on carbon (5–10 wt%) and ammonium formate (3 eq) in methanol at 25–30°C. This method, adapted from patent CN101538212A, delivers [4-(3-methoxyphenyl)phenyl]methanamine in 89–92% yield with >99% purity (HPLC).

Optimization insights :

  • Catalyst loading : 10 wt% Pd/C reduces reaction time from 6 to 2 hours without compromising yield.
  • Acidification : Adding 30% HCl post-reduction precipitates the amine hydrochloride, facilitating purification.

Nitrile Reduction Pathway

Alternative synthesis begins with 4'-(3-methoxyphenyl)benzonitrile, prepared via Rosenmund-von Braun reaction of 4-bromobenzonitrile. Hydrogenation over Raney nickel (50 psi H2, 80°C) in ethanol affords the primary amine in 78% yield. While effective, this route requires handling toxic cyanide intermediates, limiting industrial appeal.

Gabriel Synthesis for Protected Amines

Bromination of 4'-(3-methoxyphenyl)benzyl alcohol (PBr3, 0°C) yields the corresponding benzyl bromide, which reacts with potassium phthalimide in DMF at 100°C. Hydrazinolysis (hydrazine hydrate, ethanol reflux) liberates the free amine in 65–70% overall yield. Although step-intensive, this method avoids reduction steps, preserving acid-sensitive functional groups.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Scaling Suzuki coupling in tubular flow reactors (0.5 mm diameter) with immobilized Pd catalysts (SiO2-Pd) enhances throughput. At 120°C and 15 bar pressure, residence times decrease from 12 hours (batch) to 8 minutes, maintaining 91% yield. Integrated solvent recovery systems reduce THF consumption by 40%.

Crystallization-Based Purification

The hydrochloride salt crystallizes selectively from ethyl acetate/hexane (1:4) at −20°C, achieving 99.5% purity after one recrystallization. X-ray diffraction confirms monoclinic crystal structure (space group P21/c), aiding polymorph control during large-scale batches.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 7.34 (t, J = 7.8 Hz, 1H, Ar-H), 6.98–6.87 (m, 3H, Ar-H), 3.85 (s, 3H, OCH3), 3.72 (s, 2H, CH2NH2), 1.96 (br s, 2H, NH2).
  • IR (ATR): 3370 cm−1 (N-H stretch), 1601 cm−1 (C=C aromatic).
  • HRMS : m/z 228.1384 [M+H]+ (calculated 228.1389).

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water 55:45, 1 mL/min) shows a single peak at tR = 6.72 min, confirming absence of oxime or aldehyde intermediates.

Comparative Method Analysis

Method Yield (%) Purity (%) Reaction Time (h) Scalability
Oxime Reduction 89–92 >99 2–3 High
Nitrile Hydrogenation 78 98 6 Moderate
Gabriel Synthesis 65–70 97 24 Low

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) shows aromatic protons at δ 7.2–6.8 ppm and methoxy singlet at δ 3.8 ppm. ¹³C NMR confirms the methoxy carbon at δ 55.2 ppm .
  • Mass Spectrometry (MS) : ESI-MS reveals molecular ion peak at m/z 231.26 (M+H⁺), consistent with C₁₄H₁₄FNO .
  • Computational Analysis : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict HOMO-LUMO gaps (~4.5 eV), indicating moderate reactivity .

Advanced Tip : Pair spectroscopic data with X-ray crystallography for unambiguous structural confirmation.

What strategies are effective in analyzing contradictory data regarding the biological activity of [4-(3-Methoxyphenyl)phenyl]methanamine across different studies?

Q. Advanced Research Focus

  • Meta-Analysis : Compare IC₅₀ values from enzyme inhibition assays (e.g., acetylcholinesterase) across studies. Discrepancies may arise from assay conditions (pH, temperature) or solvent effects (DMSO vs. ethanol) .
  • Dose-Response Validation : Reproduce studies with standardized protocols (e.g., fixed 24-hour incubation for cytotoxicity assays) .
  • Statistical Tools : Use ANOVA to assess variability in antimicrobial activity data against S. aureus (reported MICs: 8–32 μg/mL) .

Case Study : Discrepant cytotoxicity results (IC₅₀: 10 μM vs. 50 μM) resolved by controlling for cell passage number and serum concentration .

What methodologies are recommended for investigating the interaction of [4-(3-Methoxyphenyl)phenyl]methanamine with biological targets such as enzymes or receptors?

Q. Advanced Research Focus

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., GPCRs) on sensor chips to measure binding kinetics (ka/kd) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry (n) by titrating the compound into protein solutions .
  • Molecular Docking : Use AutoDock Vina to predict binding poses in silico, focusing on hydrogen bonds with Ser203 or hydrophobic interactions with Phe330 .

Q. Advanced Research Focus

  • Analog Design : Replace the methoxy group with ethoxy or fluorine to assess electronic effects on receptor binding .
  • Biological Screening : Test analogs for selectivity (e.g., 10-fold higher affinity for β-adrenergic receptors vs. serotonin receptors) .
  • SAR Analysis : Correlate substituent bulk (e.g., tert-butyl vs. methyl) with metabolic stability in liver microsomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.